molecular formula C8H9N3 B15206740 5-(Cyclopenta-1,3-dien-1-yl)-1H-pyrazol-3-amine

5-(Cyclopenta-1,3-dien-1-yl)-1H-pyrazol-3-amine

Cat. No.: B15206740
M. Wt: 147.18 g/mol
InChI Key: XECLYINQGRNCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Cyclopenta-1,3-dien-1-yl)-1H-pyrazol-3-amine: is an organic compound featuring a cyclopentadiene ring fused to a pyrazole ring with an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopenta-1,3-dien-1-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentadiene with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-(Cyclopenta-1,3-dien-1-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-(Cyclopenta-1,3-dien-1-yl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them valuable in pharmaceutical research .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of 5-(Cyclopenta-1,3-dien-1-yl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, thereby preventing substrate binding.

Comparison with Similar Compounds

  • 5-(Cyclopenta-1,3-dien-1-yl)-2-methylpyridine
  • 5-(Cyclopenta-1,3-dien-1-yl)-2-methylpyrazole

Comparison: Compared to similar compounds, 5-(Cyclopenta-1,3-dien-1-yl)-1H-pyrazol-3-amine is unique due to the presence of the amine group at the 3-position of the pyrazole ring. This structural feature enhances its reactivity and potential for forming diverse derivatives. Additionally, the cyclopentadiene ring imparts unique electronic properties, making it distinct from other pyrazole derivatives.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

5-cyclopenta-1,3-dien-1-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C8H9N3/c9-8-5-7(10-11-8)6-3-1-2-4-6/h1-3,5H,4H2,(H3,9,10,11)

InChI Key

XECLYINQGRNCIT-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C1C2=CC(=NN2)N

Origin of Product

United States

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